LM22B-10, chemically known as 2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol, is a synthetic small molecule categorized as a TrkB/C agonist. [, , , , , , , , , , , , , ] This classification highlights its ability to bind and activate Tropomyosin receptor kinase B (TrkB) and Tropomyosin receptor kinase C (TrkC), which are receptor tyrosine kinases involved in various cellular processes, including survival, growth, and differentiation. [, , , ] LM22B-10 serves as a valuable tool in scientific research, particularly in exploring the therapeutic potential of targeting TrkB/C signaling pathways in various disease models.
LM22B-10 is a small molecule that functions as an agonist for the TrkB and TrkC neurotrophin receptors, which are critical for neuronal survival, growth, and differentiation. It has been identified as a promising candidate in neurodegenerative disease research, particularly in the context of Alzheimer's disease. This compound exhibits neurotrophic activity and has been shown to improve neuronal survival and promote neurite outgrowth in various cellular models.
LM22B-10 was developed as part of a series of compounds aimed at modulating neurotrophin receptor activity. It is classified as a TrkB/TrkC activator, which is significant for its role in enhancing synaptic function and protecting against neurodegeneration. The compound has been extensively studied in both in vitro and in vivo models to evaluate its pharmacological properties and therapeutic potential.
The synthesis of LM22B-10 involves several chemical reactions aimed at creating a compound that can effectively bind to and activate the TrkB and TrkC receptors. The detailed synthetic pathway includes:
The exact synthetic route is proprietary but typically involves multiple steps to achieve the desired structural complexity.
The molecular structure of LM22B-10 can be described by its specific arrangement of atoms, which allows it to interact effectively with TrkB and TrkC receptors.
Structural analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry has confirmed its identity and purity.
LM22B-10 undergoes specific chemical interactions upon binding to its target receptors:
These reactions are crucial for understanding how LM22B-10 exerts its biological effects.
The mechanism of action of LM22B-10 involves several key processes:
Experimental data support these mechanisms, showing improvements in synaptic function and memory-related behaviors in animal models treated with LM22B-10.
These properties are important for determining the appropriate formulation for therapeutic use.
LM22B-10 has several scientific applications:
Research continues to explore additional applications of LM22B-10 in regenerative medicine and other neurobiological contexts.
LM22B-10 emerged from targeted efforts to overcome limitations of endogenous neurotrophins like brain-derived neurotrophic factor (BDNF) and neurotrophin-3 (NT-3) in treating neurodegenerative disorders. These naturally occurring proteins activate tropomyosin receptor kinases (Trks)—BDNF primarily signals through TrkB, while NT-3 engages TrkC. However, their therapeutic utility is hampered by poor blood-brain barrier penetration, rapid degradation, and activation of pleiotropic pathways that can trigger unintended side effects [2] [4].
The strategic co-activation of TrkB and TrkC represents a paradigm shift in neurotrophic therapy, grounded in their complementary roles in neuronal health. TrkB activation supports synaptic plasticity, neuronal survival, and cognitive function, whereas TrkC activation promotes motor neuron survival and axonal growth. Preclinical evidence suggests simultaneous targeting amplifies neuroprotective effects more effectively than single-receptor activation [1] [6]. LM22B-10 was rationally designed as a small molecule capable of crossing the blood-brain barrier and selectively co-activating these receptors. Its discovery fulfilled a critical need for a metabolically stable, brain-penetrant agent mimicking the combined actions of BDNF and NT-3 [2] [6]. This approach is particularly relevant for complex diseases like Alzheimer's, amyotrophic lateral sclerosis (ALS), and spinal cord injury, where both cognitive and motor functions are compromised [8].
LM22B-10 (Chemical Name: 2,2',2',2'''-[[(4-Chlorophenyl)methylene]bis(4,1-phenylenenitrilo)]tetrakisethanol; CAS: 342777-54-2) possesses a distinct molecular architecture that underpins its functional versatility. Its core features a central chlorophenyl group linked to two symmetrical phenyl rings, each modified with diethanolamine moieties (C₂₇H₃₃ClN₂O₄; MW: 485.01 g/mol) [1] [3] [6]. This symmetrical, flexible structure enables simultaneous engagement with both TrkB and TrkC ligand-binding domains—a feat not achievable by bulkier, endogenous neurotrophins or simpler small molecules designed for single-receptor activation [4] [6].
Functionally, LM22B-10 exhibits a biphasic activation profile:
Table 1: Key Molecular Properties of LM22B-10
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₂₇H₃₃ClN₂O₄ | [1] [3] |
Molecular Weight | 485.01 g/mol | [1] [3] |
CAS Number | 342777-54-2 | [1] [3] |
Purity | ≥97% (HPLC) | [2] [3] |
Solubility (DMSO) | 97-116.67 mg/mL (~200-240 mM) | [1] [3] |
Primary Targets | TrkB, TrkC, AKT, ERK | [1] [4] |
Table 2: Functional Comparison of LM22B-10 vs. Endogenous Neurotrophins
Feature | LM22B-10 | BDNF/NT-3 | |
---|---|---|---|
Receptor Specificity | TrkB and TrkC co-activation | TrkB (BDNF), TrkC (NT-3) | |
BBB Penetration | Yes (Brain-penetrant) | Poor | [2] [6] |
Metabolic Stability | High | Low (Protease-sensitive) | |
Neurite Outgrowth (Inhibitory Milieu) | Robust promotion | Minimal effect | [1] [4] |
Signaling Profile | Sustained ERK/AKT activation | Transient activation | [1] [4] |
EC₅₀ (Survival Activity) | 200-300 nM | Sub-nanomolar (receptor binding) | [1] [4] |
The structural design of LM22B-10 facilitates its unique differential signaling capability. While BDNF/NT-3 primarily activate surface Trk receptors leading to rapid internalization and signal termination, LM22B-10 promotes prolonged activation of synaptic TrkB/TrkC pools. This is evidenced by its ability to increase phosphorylation of synaptic markers (TrkB Y817/TrkC Y820), pre- and post-synaptic proteins, and dendritic spine density in aged mice—effects not fully replicated by native neurotrophins [1] [4]. This property positions LM22B-10 as a superior candidate for addressing synaptic loss, a hallmark of neurodegenerative pathologies. Its discovery marked a significant milestone in developing functionally advanced, multitargeted neurotrophic modulators [2] [6].
Table 3: Key Experimental Findings Supporting LM22B-10's Functional Superiority
Experimental Model | Finding | Significance | |
---|---|---|---|
Hippocampal Neuron Culture | EC₅₀ = 200-300 nM; Max survival > BDNF (53%) & NT-3 (91%) | Superior neurotrophic activity vs. endogenous factors | [1] [4] |
Induces neurites up to ~40 μM length (1000 nM) in inhibitory environments | Functions where BDNF/NT-3 fail; critical for CNS injury repair | [1] | |
Aged Mice (in vivo) | ↑ Phosphorylation of synaptic TrkB (Y817)/TrkC (Y820); ↑ spine density | Reverses age-related synaptic deficits | [1] [4] |
NIH-3T3 Cells (TrkB/TrkC) | Displaces BDNF from TrkB & NT-3 from TrkC (dose-dependent) | Confirms direct receptor binding and competitive inhibition | [4] |
C57BL/6J Mice (in vivo) | Activates TrkB/TrkC, AKT, ERK at 0.5 mg/kg; Effects at 50 mg/kg i.p. | Confirms target engagement and downstream signaling in vivo with brain exposure | [1] [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: